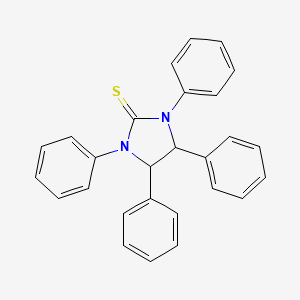
1,3,4,5-Tetraphenylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4,5-Tetraphenylimidazolidine-2-thione: is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms This compound is notable for its structural complexity and the presence of four phenyl groups attached to the imidazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetraphenylimidazolidine-2-thione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of benzil with thiourea in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4,5-Tetraphenylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidines.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,3,4,5-Tetraphenylimidazolidine-2-thione has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,3,4,5-tetraphenylimidazolidine-2-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and enzyme functions.
Comparaison Avec Des Composés Similaires
1,2,4-Triazolidine-3-thione: Another heterocyclic compound with similar sulfur and nitrogen atoms but different ring structure.
1,3,4-Thiadiazolidine-2-thione: Contains a similar thiourea moiety but with a different arrangement of nitrogen atoms.
Uniqueness: 1,3,4,5-Tetraphenylimidazolidine-2-thione is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and potential applications. The specific arrangement of atoms in the imidazolidine ring also contributes to its distinct reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
112092-12-3 |
|---|---|
Formule moléculaire |
C27H22N2S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
1,3,4,5-tetraphenylimidazolidine-2-thione |
InChI |
InChI=1S/C27H22N2S/c30-27-28(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)29(27)24-19-11-4-12-20-24/h1-20,25-26H |
Clé InChI |
UISADEMYBQWVMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


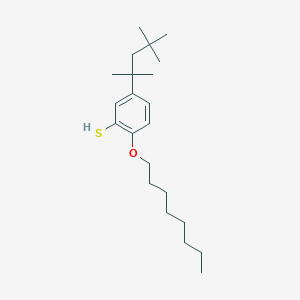

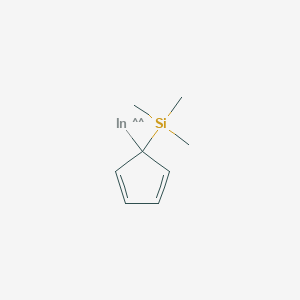

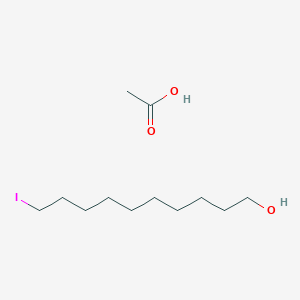

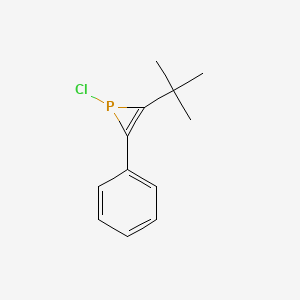
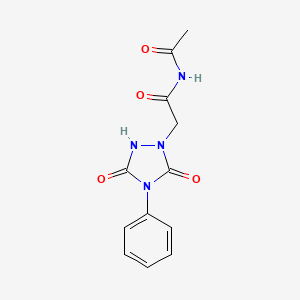




![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

